molecular formula C10H19NO3 B14007570 tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B14007570
M. Wt: 201.26 g/mol
InChI Key: GCKYULDQJWNXBA-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from an amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions. tert-Butyl bromide or tert-butyl chloride can be used as alkylating agents in the presence of a base such as potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or paraformaldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The azetidine ring can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate: Similar structure but with a five-membered ring.

    tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: Similar structure but with a six-membered ring.

Uniqueness

tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts. The strain in the four-membered ring can lead to unique reactivity patterns, making it valuable in synthetic applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1

InChI Key

GCKYULDQJWNXBA-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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